1-(2-chloroquinolin-3-yl)-N-[(4-methoxyphenyl)methyl]methanimine
Description
Properties
IUPAC Name |
1-(2-chloroquinolin-3-yl)-N-[(4-methoxyphenyl)methyl]methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O/c1-22-16-8-6-13(7-9-16)11-20-12-15-10-14-4-2-3-5-17(14)21-18(15)19/h2-10,12H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MADJBEBIQMIHDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN=CC2=CC3=CC=CC=C3N=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chloroquinolin-3-yl)-N-[(4-methoxyphenyl)methyl]methanimine typically involves the reaction of 2-chloroquinoline-3-carbaldehyde with 4-methoxybenzylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like acetic acid to facilitate the formation of the imine bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-chloroquinolin-3-yl)-N-[(4-methoxyphenyl)methyl]methanimine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The chloro group on the quinoline ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-chloroquinolin-3-yl)-N-[(4-methoxyphenyl)methyl]methanimine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-chloroquinolin-3-yl)-N-[(4-methoxyphenyl)methyl]methanimine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the disruption of cellular signaling pathways involved in cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
2-chloroquinoline-3-carbaldehyde: A precursor in the synthesis of 1-(2-chloroquinolin-3-yl)-N-[(4-methoxyphenyl)methyl]methanimine.
4-methoxybenzylamine: Another precursor used in the synthesis.
Quinoline derivatives: A broad class of compounds with similar structures and diverse biological activities.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a quinoline core with a methoxyphenylmethyl group makes it a valuable compound for research and potential therapeutic applications.
Biological Activity
The compound 1-(2-chloroquinolin-3-yl)-N-[(4-methoxyphenyl)methyl]methanimine is a quinoline derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various diseases, and relevant case studies.
Chemical Structure and Properties
The chemical formula of this compound is with a molecular weight of approximately 285.77 g/mol. The presence of both quinoline and methoxyphenyl moieties in its structure suggests potential interactions with biological targets.
Research indicates that quinoline derivatives often exhibit biological activities through various mechanisms:
- Antimicrobial Activity : Quinoline derivatives have been shown to possess antibacterial and antifungal properties. The mechanism typically involves the inhibition of nucleic acid synthesis or interference with enzyme functions essential for microbial survival.
- Anticancer Properties : Several studies have highlighted the cytotoxic effects of quinoline derivatives against various cancer cell lines. The proposed mechanism includes the induction of apoptosis and cell cycle arrest, potentially through the inhibition of specific kinases or pathways involved in cancer progression.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
| Activity | Target/Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Antibacterial | Staphylococcus aureus | 5.0 | |
| Antifungal | Candida albicans | 3.5 | |
| Anticancer | HeLa (cervical cancer) | 10.0 | |
| Anticancer | MCF-7 (breast cancer) | 8.0 |
Case Studies
- Antimicrobial Efficacy : A study evaluated various quinoline derivatives, including this compound, against common bacterial strains. Results indicated significant antibacterial activity, particularly against Staphylococcus aureus, suggesting its potential use in treating infections caused by resistant strains.
- Anticancer Activity : In vitro studies using HeLa and MCF-7 cell lines demonstrated that this compound induces apoptosis at concentrations as low as 8 µM. Mechanistic studies revealed that it activates caspase pathways, leading to programmed cell death.
- Inflammation Modulation : Another investigation focused on the anti-inflammatory properties of this compound, revealing its ability to inhibit nitric oxide production in RAW 264.7 macrophages, which is crucial for inflammatory responses.
Q & A
Q. What are the established synthetic routes for 1-(2-chloroquinolin-3-yl)-N-[(4-methoxyphenyl)methyl]methanimine, and how are intermediates characterized?
- Methodological Answer : The compound is synthesized via multi-step reactions, typically involving condensation between 2-chloroquinoline-3-carbaldehyde and (4-methoxyphenyl)methylamine. Key steps include:
Aldehyde preparation : Functionalization of 2-chloroquinoline with a formyl group.
Schiff base formation : Reaction with (4-methoxyphenyl)methylamine under reflux in ethanol, with monitoring via TLC .
Characterization :
- NMR : ¹H and ¹³C NMR confirm imine bond formation (δ ~8.3 ppm for CH=N) and aromatic protons .
- IR : Stretching vibrations at ~1620 cm⁻¹ (C=N) and ~1250 cm⁻¹ (C-O from methoxy) .
Q. How is the molecular structure of this compound validated experimentally?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key parameters include:
- Antiparallel molecular arrangement : Observed in related Schiff bases, forming 1D frameworks via weak interactions (e.g., C-H···Cl) .
- Bond lengths : C=N (~1.28 Å) and C-Cl (~1.73 Å) align with expected values .
- Crystallographic software : SHELX or Olex2 for refinement .
Q. What analytical techniques are recommended for assessing purity?
- Methodological Answer : Use orthogonal methods:
- HPLC : Reverse-phase C18 column, UV detection at 254 nm.
- Elemental Analysis : Validate %C, %H, %N within ±0.3% of theoretical values .
- Melting Point : Sharp range (<2°C deviation) indicates purity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity?
- Methodological Answer :
- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance imine formation but may require acidic workup .
- Catalysis : Use anhydrous MgSO₄ or molecular sieves to remove H₂O, shifting equilibrium toward imine .
- Temperature : Reflux (~80°C) balances kinetics and thermal stability .
Table 1 : Optimization Parameters
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Solvent | Ethanol | 75% → 88% |
| Catalyst | None | — |
| Time | 24 hours | — |
Q. What computational tools predict the compound’s reactivity and electronic properties?
- Methodological Answer :
- DFT Calculations : Gaussian or ORCA software to model HOMO-LUMO gaps (~4.5 eV for chloroquinoline derivatives) .
- Molecular Dynamics (MD) : Simulate solubility in DMSO/water mixtures using GROMACS .
- Docking Studies : AutoDock Vina for binding affinity predictions with biological targets (e.g., kinase enzymes) .
Q. How should researchers resolve contradictions in spectral data (e.g., NMR vs. X-ray)?
- Methodological Answer :
- Cross-Validation : Compare experimental NMR shifts with computed values (e.g., via ACD/Labs or ChemDraw).
- Crystallographic Refinement : Check for disorder or solvent occupancy in SCXRD data .
- Dynamic Effects : Variable-temperature NMR to assess conformational flexibility .
Q. What strategies assess the compound’s biological activity in vitro?
- Methodological Answer :
- Target Selection : Prioritize kinases or antimicrobial targets based on quinoline analogs .
- Assays :
- MTT assay for cytotoxicity (IC₅₀ values).
- Enzyme inhibition : Fluorescence-based kinetic measurements .
- SAR Studies : Modify substituents (e.g., methoxy → ethoxy) to probe activity .
Q. How does the compound’s stability vary under acidic/basic conditions?
- Methodological Answer :
- Hydrolysis Studies :
- Acidic (pH 2) : Imine bond cleavage observed via HPLC at 37°C over 24 hours .
- Basic (pH 10) : Degradation to quinoline and benzylamine derivatives .
- Stabilizers : Co-solvents like PEG-400 reduce hydrolysis rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
